4-tert-butyl-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide
Overview
Description
4-tert-butyl-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a hydrazone linkage between a benzohydrazide and a pyridine ring. It is known for its potential biological activities and is often studied for its applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide typically involves the condensation reaction between 4-tert-butylbenzohydrazide and pyridine-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
4-tert-butyl-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor, particularly urease inhibitors, which are important in treating infections caused by urease-producing bacteria.
Biological Studies: The compound is evaluated for its antimicrobial, antioxidant, and anti-inflammatory properties.
Chemical Research: It is used as a ligand in coordination chemistry and for studying the structure-activity relationship of hydrazone derivatives.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes. For instance, as a urease inhibitor, the compound binds to the active site of the urease enzyme, preventing it from catalyzing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in reducing the pathogenicity of urease-producing bacteria.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-[(pyridin-3-ylmethyl)]benzenesulfonamide: This compound has a similar structure but contains a sulfonamide group instead of a hydrazone linkage.
4-tert-butylpyridine: A simpler compound with a pyridine ring and a tert-butyl group, used in dye-sensitized solar cells.
Uniqueness
4-tert-butyl-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide is unique due to its hydrazone linkage, which imparts specific biological activities and chemical reactivity
Properties
IUPAC Name |
4-tert-butyl-N-[(E)-pyridin-2-ylmethylideneamino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-17(2,3)14-9-7-13(8-10-14)16(21)20-19-12-15-6-4-5-11-18-15/h4-12H,1-3H3,(H,20,21)/b19-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQWMZSDTJJVKT-XDHOZWIPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70416472 | |
Record name | AC1NSHSH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70416472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49667993 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5528-79-0 | |
Record name | AC1NSHSH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70416472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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